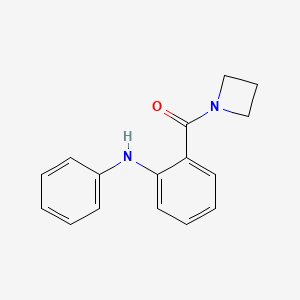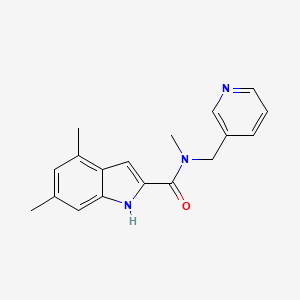
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of indolecarboxamides and has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, which results in the inhibition of proliferation and induction of apoptosis in B-cells. In addition, this compound has been shown to inhibit the activation of other downstream signaling pathways such as NF-κB and AKT.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models. In addition, this compound has been shown to reduce inflammation in models of inflammatory bowel disease and asthma. This compound has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It has a high purity, which allows for accurate dosing and reproducibility of results. This compound also has a favorable safety profile, which allows for the use of higher doses in animal studies. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. In addition, this compound has not been extensively studied in human clinical trials, which may limit its translation to the clinic.
Orientations Futures
There are several future directions for the study of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One potential direction is the evaluation of this compound in combination with other therapies for the treatment of cancer and autoimmune diseases. Another potential direction is the evaluation of this compound in human clinical trials for the treatment of cancer and autoimmune diseases. In addition, the development of more potent and selective inhibitors of BTK may lead to the discovery of new therapeutic targets for the treatment of these diseases.
Méthodes De Synthèse
The synthesis of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves a multi-step process that includes the reaction of pyridine-3-carboxaldehyde with N,4,6-trimethyl-1H-indole-2-carboxylic acid followed by the reaction with N-methylmorpholine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The final product is obtained by purification through column chromatography. The purity of this compound is typically greater than 95%.
Applications De Recherche Scientifique
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, this compound has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models. This compound has also been shown to reduce inflammation in models of inflammatory bowel disease and asthma.
Propriétés
IUPAC Name |
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-7-13(2)15-9-17(20-16(15)8-12)18(22)21(3)11-14-5-4-6-19-10-14/h4-10,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKIACJNISSDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)N(C)CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
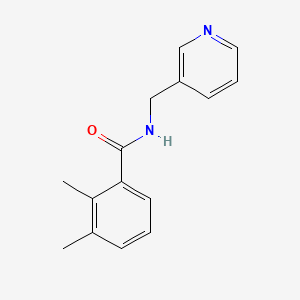
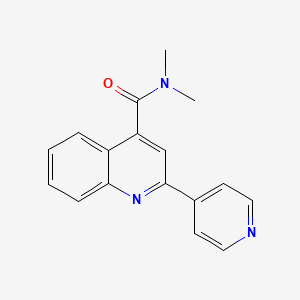
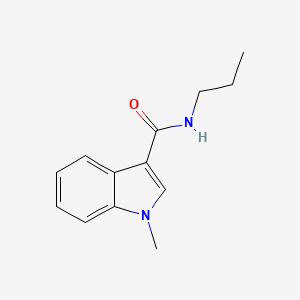
![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)
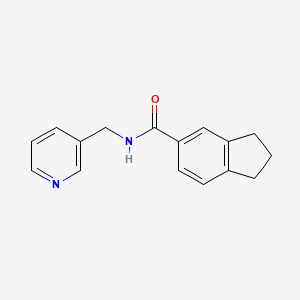
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide](/img/structure/B7470567.png)
![6-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7470572.png)
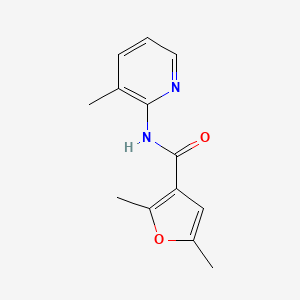
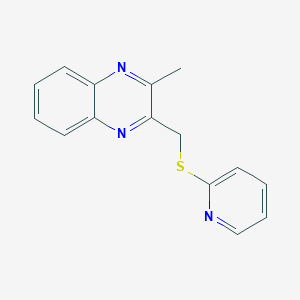
![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)
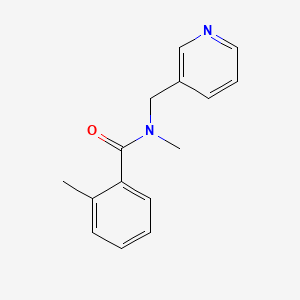
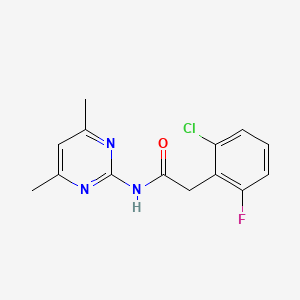
![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)
